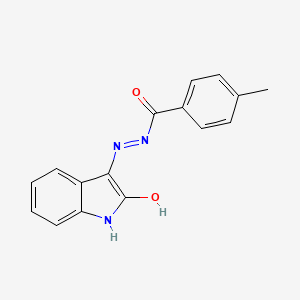![molecular formula C25H34FN B11704769 2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11704769.png)
2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorine atom, a pentylcyclohexyl group, and a propylpyridine moiety, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the fluorine atom and the cyclohexyl group. The final step involves the addition of the propyl group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification systems. The reaction conditions are optimized to maximize yield and minimize impurities, often involving high temperatures, specific catalysts, and precise control of reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine involves its interaction with specific molecular targets. The fluorine atom and other functional groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness
2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom and the pentylcyclohexyl group provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C25H34FN |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-[3-fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine |
InChI |
InChI=1S/C25H34FN/c1-3-5-6-8-19-9-12-21(13-10-19)23-15-14-22(17-24(23)26)25-16-11-20(7-4-2)18-27-25/h11,14-19,21H,3-10,12-13H2,1-2H3 |
Clave InChI |
KWJKUVNFDIMEQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=C(C=C(C=C2)C3=NC=C(C=C3)CCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol](/img/structure/B11704694.png)
![2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11704696.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11704703.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide](/img/structure/B11704707.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11704716.png)
![8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium](/img/structure/B11704726.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11704731.png)


![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(1-naphthyl)acetamide](/img/structure/B11704746.png)



![(7Z)-7-benzylidene-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11704763.png)
